molecular formula C₁₃H₁₄ClN₅O₅ B1140128 2-Chloroadenosine-5'-carboxy-2',3'-acetonide CAS No. 72209-20-2

2-Chloroadenosine-5'-carboxy-2',3'-acetonide

Cat. No.: B1140128
CAS No.: 72209-20-2
M. Wt: 355.73
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide is a chemical compound with the molecular formula C13H14ClN5O5 and a molecular weight of 355.73 g/mol . It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes.

Preparation Methods

The synthesis of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide typically involves the protection of adenosine derivatives followed by chlorination and subsequent acetonide formation. The reaction conditions often include the use of protecting groups to safeguard reactive sites on the adenosine molecule. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .

Chemical Reactions Analysis

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, influencing cellular responses. The molecular targets include adenosine A1 receptors, which play a role in regulating neurotransmission and cardiovascular functions .

Comparison with Similar Compounds

2-Chloroadenosine-5’-carboxy-2’,3’-acetonide can be compared with other adenosine derivatives such as:

Properties

IUPAC Name

4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIOFNJSAFFWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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